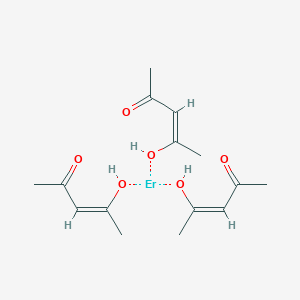
Erbium(III) acetylacetonate hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Erbium(III) acetylacetonate hydrate is a coordination compound that includes erbium, a rare earth element, along with organic acetylacetonate ligands and water molecules. The compound is represented by the formula Er(C5H7O2)3·xH2O, where x denotes the number of water molecules. It is commonly used in various scientific and industrial applications due to its unique properties.
Mécanisme D'action
Erbium(III) acetylacetonate hydrate, also known as Erbium(III) 2,4-pentanedionate, REacton®, 99.9% (REO), is a complex inorganic compound that includes erbium, a rare earth element, along with organic acetylacetonate ligands and water molecules .
Target of Action
It is often used as a constituent in the preparation of tris(acetylacetonate)mono(bathophenanthroline)erbium(iii), [er(acac)3(bath)] .
Mode of Action
The mode of action of this compound is primarily through its interactions with other compounds in a reaction. It is often used as a catalyst in various chemical reactions
Biochemical Pathways
Its primary use is in the preparation of other compounds, such as mono dispersed lanthanide oxide nanodisks , rather than directly interacting with biological systems.
Result of Action
The result of the action of this compound is primarily the formation of other compounds. For example, it can be used in the preparation of tris(acetylacetonate)mono(bathophenanthroline)erbium(III), [Er(acac)3(bath)] , and mono dispersed lanthanide oxide nanodisks .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Erbium(III) acetylacetonate hydrate can be synthesized through several methods. One common method involves the reaction of erbium chloride with acetylacetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds as follows:
- Dissolve erbium chloride in water.
- Add acetylacetone to the solution.
- Slowly add sodium hydroxide to the mixture while stirring.
- The product precipitates out of the solution and is then filtered and dried.
Another method involves a solid-phase reaction where the metal salt of erbium is added to an acetylacetone solution, followed by precipitation, filtration, and drying .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Erbium(III) acetylacetonate hydrate undergoes various chemical reactions, including:
Substitution Reactions: The acetylacetonate ligands can be replaced by other ligands in the presence of suitable reagents.
Complexation Reactions: It can form complexes with other ligands, such as bathophenanthroline, to create new compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include other β-diketones or ligands that can displace the acetylacetonate groups.
Complexation Reactions: Conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Major Products Formed
Substitution Reactions: New coordination compounds with different ligands.
Complexation Reactions: Complexes such as tris(acetylacetonate)mono(bathophenanthroline)erbium(III).
Applications De Recherche Scientifique
Erbium(III) acetylacetonate hydrate is used in various scientific research applications, including:
Chemistry: As a precursor for the synthesis of other erbium compounds and as a catalyst in organic reactions.
Biology: In studies involving the interaction of rare earth elements with biological molecules.
Medicine: Potential use in imaging and diagnostic applications due to its luminescent properties.
Industry: Used in the preparation of lanthanide oxide nanodisks and other advanced materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Europium(III) acetylacetonate hydrate
- Terbium(III) acetylacetonate hydrate
- Lanthanum(III) acetylacetonate hydrate
- Gadolinium(III) acetylacetonate hydrate
- Neodymium(III) acetylacetonate hydrate
Uniqueness
This compound is unique due to its specific luminescent properties, which make it particularly useful in applications requiring light emission. Its stability and ability to form complexes with various ligands also distinguish it from other similar compounds .
Propriétés
IUPAC Name |
erbium;(Z)-4-hydroxypent-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.Er/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b3*4-3-; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXSKGOXFIMTKO-LNTINUHCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Er] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Er] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ErO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70949-24-5 |
Source


|
| Record name | Erbium(III) acetylacetonate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[S(R*,R*)]-2-amino-1-[p-(methylsulphonyl)phenyl]propane-1,3-diol](/img/structure/B6318618.png)


![7-chloro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B6318628.png)

![tert-Butyl N-{[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl}carbamate](/img/structure/B6318637.png)








